molecular formula C11H9N3O2 B14647451 5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione CAS No. 53114-48-0

5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione

Cat. No.: B14647451
CAS No.: 53114-48-0
M. Wt: 215.21 g/mol
InChI Key: GDZCDBFZKRRVDH-UHFFFAOYSA-N
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Description

5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes both pyrrole and pyrazole moieties. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst under visible light . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit deubiquitylating enzymes (DUBs) and desumoylating enzymes, particularly ubiquitin C-terminal hydrolase 7 (USP7) . This inhibition disrupts cellular processes related to protein degradation and signaling pathways, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

53114-48-0

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C11H9N3O2/c15-10-8-6-12-13-9(8)11(16)14(10)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

GDZCDBFZKRRVDH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(=O)N(C2=O)C3=CC=CC=C3)N=N1

Origin of Product

United States

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